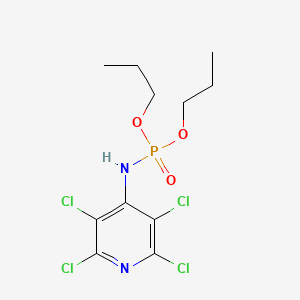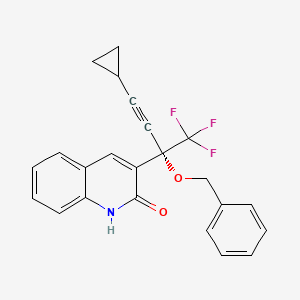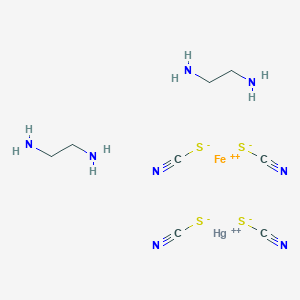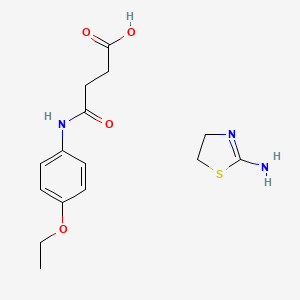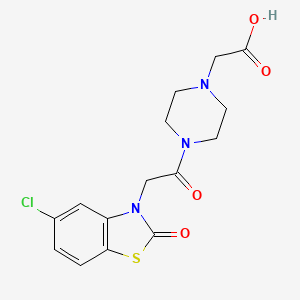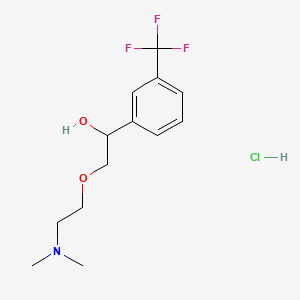
alpha-((2-(Dimethylamino)ethoxy)methyl)-3-(trifluoromethyl)benzenemethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of alpha-((2-(Dimethylamino)ethoxy)methyl)-3-(trifluoromethyl)benzenemethanol hydrochloride involves several synthetic routes and reaction conditions. While specific details on the synthesis of this exact compound are limited, similar compounds often involve the use of dimethylaminoethanol and trifluoromethylbenzene derivatives under controlled conditions . Industrial production methods may include large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-(trifluoromethyl)benzenemethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Scientific Research Applications
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-(trifluoromethyl)benzenemethanol hydrochloride has several scientific research applications, including:
Chemistry: The compound is used in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It may be used in biological studies to investigate its effects on cellular processes and molecular interactions.
Medicine: The compound’s unique structure makes it a potential candidate for drug development and pharmaceutical research.
Mechanism of Action
The mechanism of action of alpha-((2-(Dimethylamino)ethoxy)methyl)-3-(trifluoromethyl)benzenemethanol hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound may interact with enzymes, receptors, or other proteins, leading to specific biological effects. Detailed studies on its mechanism of action are essential to understand its full potential .
Comparison with Similar Compounds
Alpha-((2-(Dimethylamino)ethoxy)methyl)-3-(trifluoromethyl)benzenemethanol hydrochloride can be compared with other similar compounds, such as:
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(methylthio)benzenemethanol hydrochloride: This compound has a similar structure but contains a methylthio group instead of a trifluoromethyl group
Alpha-((2-(Dimethylamino)ethoxy)methyl)-4-(methylthio)benzenemethanol: Another similar compound with slight variations in its structure. The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
131961-47-2 |
|---|---|
Molecular Formula |
C13H19ClF3NO2 |
Molecular Weight |
313.74 g/mol |
IUPAC Name |
2-[2-(dimethylamino)ethoxy]-1-[3-(trifluoromethyl)phenyl]ethanol;hydrochloride |
InChI |
InChI=1S/C13H18F3NO2.ClH/c1-17(2)6-7-19-9-12(18)10-4-3-5-11(8-10)13(14,15)16;/h3-5,8,12,18H,6-7,9H2,1-2H3;1H |
InChI Key |
LOWSUYDTPKAWJR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCC(C1=CC(=CC=C1)C(F)(F)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


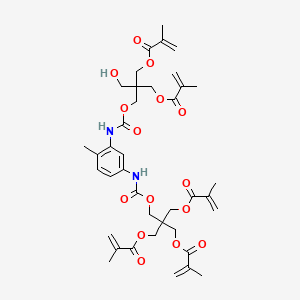

![(E)-but-2-enedioic acid;1-[3-(hexoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12753754.png)
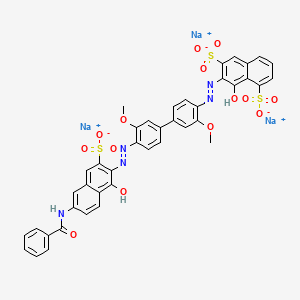
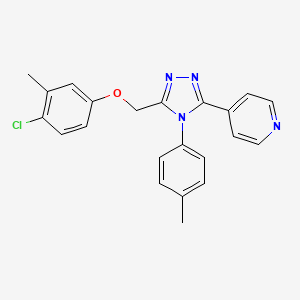

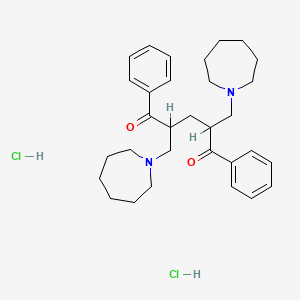
![4-[[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-methylamino]-N-propylbenzamide;hydrochloride](/img/structure/B12753785.png)
